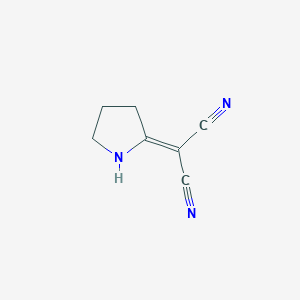

Propanedinitrile, 2-pyrrolidinylidene-

Descripción general

Descripción

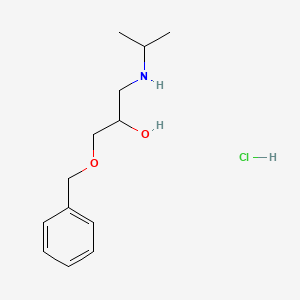

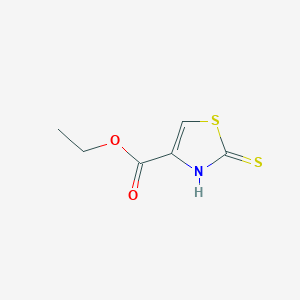

Propanedinitrile, 2-pyrrolidinylidene- , also known by its chemical formula C₃H₂N₂ , is a compound with a molecular weight of approximately 66.06 g/mol . Its IUPAC Standard InChI is: InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 . The structure of this compound can be visualized as a 2D Mol file or a computed 3D SD file .

Physical And Chemical Properties Analysis

- Boiling Point : The boiling temperature of this compound in equilibrium with gas depends on pressure . Unfortunately, specific values are not readily available.

- Density : The density of Propanedinitrile, 2-pyrrolidinylidene- varies with temperature and phase (liquid or gas) .

- Triple Point Temperature : Experimental data points exist for various crystal phases and gas .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Studies

- A series of novel propanedinitrile compounds, specifically [1-aryl-2-arylamino-5,6-diphenyl-4(1H)-pyridinylidene]propanedinitriles, were synthesized and their structures were analyzed using NMR spectra and NOE experiments, indicating potential applications in complex chemical synthesis processes (Gomaa & Döpp, 2003).

- Research on N,N-dialkylaminobenzamides and 2-(phenylmethylene)propanedinitriles focused on the rotational barriers in these compounds, utilizing dynamic NMR spectroscopy and X-ray crystal structures, highlighting the chemical's relevance in structural chemistry and material science (Karlsen et al., 2002).

Reactivity and Derivative Formation

- Propanedinitrile compounds demonstrated reactivity leading to the formation of various heterocyclic derivatives such as oxoindeno-pyrrolylidenehydrazides, thiazoloindolylidenehydrazides, and pyrroloindolylidenehydrazides, showcasing their versatility in creating complex chemical entities for advanced research applications (Hassan et al., 2008).

Coordination Polymers and Luminescence

- The synthesis of ligands based on propanedinitrile and their subsequent use in creating coordination polymers with mercury thiocyanate was studied. These polymers exhibited varying structures, topologies, and luminescent properties, indicating potential applications in material science and photonics (Jin et al., 2013).

Novel Compound Synthesis and Pharmaceutical Applications

- The synthesis of heavily substituted 2-aminopyridines was achieved by displacing a methylsulfinyl group from the pyridine ring, a process that used propanedinitrile as a key reactant. This synthesis route could be significant in pharmaceutical research and development (Teague, 2008).

Propiedades

IUPAC Name |

2-pyrrolidin-2-ylidenepropanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6(5-9)7-2-1-3-10-7/h10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYZEIROQZUBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)C#N)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399171 | |

| Record name | Propanedinitrile, 2-pyrrolidinylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5626-75-5 | |

| Record name | Propanedinitrile, 2-pyrrolidinylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B3144852.png)

![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)

![2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide](/img/structure/B3144916.png)